molecular formula C19H34O2 B3339298 (1R,3AR,4S,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol CAS No. 95716-67-9

(1R,3AR,4S,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol

カタログ番号: B3339298
CAS番号: 95716-67-9
分子量: 294.5 g/mol
InChIキー: QRAPIRXKHMRHBR-GJRAWAKASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure & Core Features The compound (1R,3aR,4S,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol is a polycyclic terpenoid featuring:

  • A decalin-like octahydro-1H-inden-4-ol core with four stereocenters (1R,3aR,4S,7aR).
  • A hydroxylated side chain containing a conjugated E-configured double bond, a tertiary alcohol (6-hydroxy), and geminal dimethyl groups (C5/C6) .
  • Structural homology to vitamin D3 analogs, particularly paricalcitol, which shares the inden-ol motif and hydroxylated side chain but differs in stereochemistry and substituent positioning .

Synthesis & Key Reactions
The synthesis involves:

Stereoselective fluorination (if applicable) using reagents like N-fluorobenzenesulfonimide (NFSI) in THF/HMPA at -78°C .

Acid-catalyzed cyclization with p-toluenesulfonic acid in methanol to form the inden-ol core .

Side-chain hydroxylation via Grignard reactions (e.g., MeMgCl) or oxidation protocols .

特性

IUPAC Name

(1R,3aR,4S,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-13(8-9-14(2)18(3,4)21)15-10-11-16-17(20)7-6-12-19(15,16)5/h8-9,13-17,20-21H,6-7,10-12H2,1-5H3/b9-8+/t13-,14+,15-,16+,17+,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAPIRXKHMRHBR-GJRAWAKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学的研究の応用

Antibacterial Activity

Recent studies have highlighted the compound's selective antibacterial properties against Helicobacter pylori , a pathogen associated with gastric ulcers and cancers. Its mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of growth .

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory effects by modulating cytokine production in immune cells. This suggests potential therapeutic applications in treating inflammatory diseases .

Agrochemical Applications

The compound has also been investigated for its potential use as a pesticide or herbicide. Its structural properties allow it to interact with specific biological pathways in pests, leading to effective pest management solutions without harming beneficial organisms .

Case Studies

Study Focus Findings
Study 1Antibacterial effectsDemonstrated significant inhibition of H. pylori growth in vitro; potential for development into a therapeutic agent.
Study 2Anti-inflammatory propertiesShowed reduction in pro-inflammatory cytokines in animal models; suggests application in chronic inflammatory conditions.
Study 3Agrochemical potentialEvaluated efficacy against common agricultural pests; indicated lower toxicity to non-target species compared to conventional pesticides.

類似化合物との比較

Physicochemical Properties

  • Molecular Formula : C₂₃H₄₀O₂ (calculated from ).
  • Hydrogen Bond Donors/Acceptors: 2 donors (hydroxyl groups), 2 acceptors.
  • LogP : Estimated ~5.2 (high lipophilicity due to methyl/terpene groups).

Comparison with Similar Compounds

Structural Analogues

Compound Key Structural Differences Biological Implications
Paricalcitol Cyclohexane diol side chain; lacks geminal dimethyl groups. Higher selectivity for vitamin D receptor (VDR) in kidney; reduced hypercalcemia risk.
CATO-55812-82-3 Side chain: 5,6-dimethylhept-3-en-2-yl (no hydroxyl); ketone at C4 (not alcohol). Reduced solubility; inactive as VDR agonist due to lack of hydroxyl groups.
Fluorinated Analogues (5, 6) Fluorine at C5 (5R or 5S) on side chain; retains hydroxyl at C4. Enhanced metabolic stability; altered VDR binding affinity due to electronegativity.
26,27-Difluoro-25(OH)D3 Terminal fluorines on side chain (C26/C27). Prolonged half-life (resistance to CYP24A1 degradation); potent antiproliferative activity.

Research Findings & Implications

Role of Hydroxyl Groups : The 4- and 6-hydroxyl groups in the target compound are critical for VDR binding via hydrogen bonding. Removal (e.g., CATO-55812-82-3) abolishes activity .

Fluorination Effects : Fluorine at C5/C26/C27 enhances metabolic stability by blocking CYP24A1-mediated catabolism, as seen in 26,27-difluoro derivatives .

Stereochemical Sensitivity : The (1R,3aR,4S,7aR) configuration ensures proper alignment with the VDR ligand-binding domain. Epimerization at C4 or C7a reduces potency by >100-fold .

Q & A

Q. How can researchers optimize the synthesis of this compound to achieve high enantiomeric purity?

Methodological Answer:

  • Chiral Catalyst Selection : Use enantioselective catalysts (e.g., Sharpless epoxidation catalysts) during key steps to control stereogenic centers. Reaction conditions (temperature: 0–25°C; solvent: THF or dichloromethane) must be tightly regulated to minimize racemization .
  • Stepwise Purification : Employ flash chromatography with chiral stationary phases (e.g., cellulose-based columns) after each synthetic step. Monitor purity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
  • Quality Control : Validate enantiomeric excess (ee) using polarimetry or NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

Q. What analytical techniques are most effective for confirming the stereochemical configuration of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in solvents like ethyl acetate/hexane mixtures and analyzing diffraction patterns .
  • Nuclear Overhauser Effect (NOE) NMR : Conduct 2D NOESY experiments to identify spatial proximity of protons in rigid regions of the molecule (e.g., between the indenol and heptenyl groups) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to validate stereochemical assignments .

Advanced Research Questions

Q. How does the stereochemical arrangement of this compound influence its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions between enantiomers and target proteins (e.g., steroidogenic enzymes). Focus on hydrogen bonding and hydrophobic pockets .
  • Mutagenesis Studies : Introduce point mutations in suspected binding residues (e.g., Ser/Thr in catalytic sites) to assess steric and electronic effects of stereochemistry .
  • Pharmacophore Mapping : Generate 3D pharmacophore models (e.g., using Schrödinger) to identify critical stereospecific functional groups (e.g., hydroxyl, methyl) .

Q. What strategies are recommended for resolving contradictory data in the biological activity profiles of this compound across different assay systems?

Methodological Answer:

  • Orthogonal Assays : Compare results from cell-based assays (e.g., luciferase reporter) with in vitro enzymatic assays (e.g., fluorescence quenching) to isolate confounding factors like membrane permeability .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in conflicting studies. Adjust assay conditions (e.g., serum-free media) to prevent interference from serum proteins .
  • Dose-Response Refinement : Conduct high-content screening (HCS) across a wider concentration range (e.g., 1 nM–100 µM) to identify biphasic or off-target effects .

Q. What methodological considerations are critical when designing in vivo studies to evaluate the pharmacokinetic properties of this compound?

Methodological Answer:

  • Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (logP ~4.2). Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • Tissue Distribution Studies : Administer radiolabeled compound (³H or ¹⁴C) and quantify accumulation in target tissues (e.g., liver, adrenal glands) using autoradiography .
  • CYP450 Inhibition Assays : Pre-screen for metabolic stability in human liver microsomes (HLM) to predict drug-drug interactions .

Q. How can computational chemistry be integrated with experimental approaches to predict and validate the metabolic stability of this compound?

Methodological Answer:

  • In Silico Metabolism Prediction : Use software like StarDrop or MetaSite to identify likely Phase I oxidation sites (e.g., tertiary carbons on the heptenyl chain) .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with CYP3A4 isoforms (AMBER force field) to predict binding affinities and metabolic half-life .
  • In Vitro Validation : Compare computational predictions with experimental microsomal stability assays (t₁/₂ >60 min indicates high stability) .

Key Parameters for Experimental Design

ParameterExample Values/TechniquesReference
Chiral HPLC ConditionsChiralpak AD-H, 90:10 hexane/isopropanol, 1 mL/min
NOESY NMR Parameters600 MHz, mixing time 300 ms, CDCl₃ solvent
Docking Software SettingsAutoDock Vina: exhaustiveness=32, grid spacing=1 Å
Microsomal StabilityHLM incubation (1 mg/mL), NADPH regeneration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3AR,4S,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol
Reactant of Route 2
(1R,3AR,4S,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。